molecular formula C16H11F6NO3 B12597919 N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide CAS No. 634184-94-4

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide

Cat. No.: B12597919
CAS No.: 634184-94-4
M. Wt: 379.25 g/mol
InChI Key: RDLRRKYQQGDBAL-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide is a high-purity chemical compound offered for research and development purposes. This benzamide derivative features a 3,5-bis(trifluoromethyl)phenyl group and a 2-hydroxy-4-methoxybenzamide core, a scaffold known to be of significant interest in medicinal chemistry . Compounds within this structural class have been investigated for their potential to modulate key biological pathways. Related structures have demonstrated activity as inhibitors of crucial signaling molecules, such as IκB kinase (IKK), which plays a central role in the NF-κB pathway . The NF-κB pathway is a well-characterized target for anti-inflammatory and anti-cancer research, as its inhibition can lead to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6 . Furthermore, structurally similar benzamides have been explored for their inhibitory effects on enzymes like 15-lipoxygenase, a target relevant in atherosclerosis, asthma, and other inflammatory conditions . Researchers can utilize this compound as a key intermediate or a novel chemical entity for various applications, including hit-to-lead optimization , structure-activity relationship (SAR) studies , and biological screening in assays targeting inflammation, oncology, and neurodegenerative diseases . As with many specialized research chemicals, this product is intended for use in laboratory settings only. Please note: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety information should be reviewed prior to handling.

Properties

CAS No.

634184-94-4

Molecular Formula

C16H11F6NO3

Molecular Weight

379.25 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C16H11F6NO3/c1-26-11-2-3-12(13(24)7-11)14(25)23-10-5-8(15(17,18)19)4-9(6-10)16(20,21)22/h2-7,24H,1H3,(H,23,25)

InChI Key

RDLRRKYQQGDBAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Reaction of 3,5-Bis(trifluoromethyl)aniline with Salicylic Acid Derivatives

This method involves the coupling of 3,5-bis(trifluoromethyl)aniline with a salicylic acid derivative, such as 2-hydroxy-4-methoxybenzoic acid. The reaction typically proceeds as follows:

  • Step 1 : Activation of the carboxylic acid group in the salicylic acid derivative using a coupling agent like HATU or EDC.
  • Step 2 : Addition of 3,5-bis(trifluoromethyl)aniline in the presence of a base (e.g., DIEA) to form the amide bond.
  • Reaction Conditions :
    • Solvent: Dry DMF or dichloromethane
    • Temperature: Room temperature (~20°C)
    • Duration: Overnight stirring (~20 hours)
  • Yield : High (>80%).

Direct Amidation Using Acid Chlorides

In this approach, an acid chloride derivative of salicylic acid is reacted with 3,5-bis(trifluoromethyl)aniline:

  • Step 1 : Conversion of salicylic acid to its acid chloride form using thionyl chloride or oxalyl chloride.
  • Step 2 : Reaction with the aniline derivative under controlled conditions.
  • Reaction Conditions :
    • Solvent: Ethyl acetate or chloroform
    • Catalyst: Pyridine or triethylamine
    • Temperature: ~0–10°C
  • Yield : Moderate (~61%).

Multi-Step Synthesis with Protecting Groups

To improve selectivity and yield, protecting groups may be employed during synthesis:

  • Step 1 : Protection of hydroxyl groups in salicylic acid using silyl ethers.
  • Step 2 : Amidation reaction as described above.
  • Step 3 : Deprotection to regenerate the hydroxyl group.
    This method ensures minimal side reactions and higher purity.

Reaction Mechanism

The mechanism primarily involves nucleophilic acyl substitution:

  • Activation of the carboxylic acid group enhances electrophilicity.
  • Nucleophilic attack by the amine group forms an intermediate tetrahedral structure.
  • Elimination of the activating agent yields the final amide product.

Optimization Parameters

To achieve optimal results during synthesis, consider the following:

Data Table: Summary of Reaction Conditions

Method Coupling Agent Solvent Temperature Yield (%)
Direct Amidation Acid Chloride Ethyl Acetate ~0–10°C ~61%
Coupling Reaction HATU Dry DMF ~20°C >80%
Multi-Step Synthesis Protecting Groups Dry DMF Variable High

Notes on Challenges and Improvements

  • Side Reactions :

    • Hydrolysis of intermediates can occur if moisture is present.
    • Use dry solvents and inert atmosphere (e.g., nitrogen).
  • Scalability :

    • Reaction conditions must be optimized for large-scale synthesis without compromising yield.
  • Purity Analysis :

    • Employ techniques like HPLC and NMR spectroscopy for confirmation.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) and NaBH4 (sodium borohydride) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide typically involves direct amidation reactions. For instance, a metal- and catalyst-free approach has been reported, where the compound is synthesized through the reaction of 3,5-bis(trifluoromethyl)benzylamine with appropriate acylating agents under controlled conditions . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Cholinesterase Inhibition

One of the prominent applications of this compound is in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in regulating neurotransmission in the brain. The compound has been designed as a dual inhibitor to improve therapeutic efficacy in treating neurodegenerative diseases such as Alzheimer's disease .

  • Case Study: A series of analogues were synthesized to enhance the potency of cholinesterase inhibition. The derivatives were tested in vitro against AChE from electric eel and BuChE from equine serum using spectrophotometric methods, showing promising results in improving cognitive function .

Antimicrobial Activity

This compound has also demonstrated significant antimicrobial properties. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced activity against drug-resistant bacterial strains.

  • Case Study: A study synthesized various derivatives based on this compound and evaluated their antimicrobial effects against Staphylococcus aureus biofilms. The results indicated minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL for some derivatives, highlighting their potential as effective antimicrobial agents .

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications, particularly in materials science.

UV Absorption

Compounds featuring trifluoromethyl groups are known for their stability and UV absorption capabilities. This characteristic can be harnessed in coatings and adhesives to enhance durability and resistance to photodegradation.

  • Data Table: UV Absorption Properties
Compound NameApplication AreaUV StabilityRemarks
This compoundCoatingsHighEffective against UV degradation
Analogous CompoundsAdhesivesModerateSuitable for indoor applications

Mechanism of Action

The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name/Class Molecular Weight (g/mol) Key Functional Groups Notable Substituents Biological/Potential Activity
Target Compound 366.25 Benzamide, hydroxy, methoxy 3,5-Bis(trifluoromethyl)phenyl Pending further studies
Pyrazole Derivatives 560–592 Pyrazole, carboxylic acid Chloro, fluoro, bromo Growth inhibition (e.g., Compound 26)
Triazole Derivatives ~350–450 (estimated) Triazole, sulfonyl Halophenyl (Cl, Br) Tautomer-dependent reactivity
Diflufenican (Herbicide) 394.3 Benzamide, pyridine Trifluoromethyl, difluorophenyl Herbicidal activity
Imidazole Derivatives 449.39 Imidazole, dihydro Diphenyl, bis(trifluoromethyl) Stereochemistry-dependent effects
Oxazolidinone Derivatives >500 (estimated) Oxazolidinone, cyclohexenyl Methyl, methoxy Patent-protected applications

Key Findings and Comparisons

Electronic and Steric Effects

  • Trifluoromethyl Groups : The 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in the target compound, pyrazole derivatives , and imidazole derivatives . These groups enhance lipophilicity and resistance to oxidative metabolism, critical for membrane permeability and bioavailability.
  • Hydroxy/Methoxy vs. Halogens : The target compound’s 2-hydroxy-4-methoxy substitution contrasts with halogenated analogs (e.g., pyrazole derivatives with Cl/F/Br ). Hydroxy/methoxy groups improve aqueous solubility but may reduce metabolic stability compared to halogenated derivatives.

Data-Driven Insights

Table 2: Spectral and Physicochemical Properties

Compound Class IR Key Bands (cm⁻¹) NMR Features Stability Considerations
Target Compound νC=O (~1660), νO-H (~3150–3400) Aromatic protons (δ 6.5–8.5), CF₃ signals Susceptible to hydrolysis (amide)
Triazole Derivatives νC=S (1247–1255), νNH (3278–3414) Thione tautomer signals (no S-H) Thione form stabilizes structure
Pyrazole Derivatives νCOOH (~1700), νC-F (~1200) Halogen-substituted aromatic shifts Halogens may enhance photostability

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of trifluoromethyl groups which enhance its lipophilicity and biological activity. The molecular formula is C16H14F6NO3C_{16}H_{14}F_6NO_3, with a molecular weight of approximately 385.28 g/mol. The trifluoromethyl substituents are known to significantly influence the pharmacokinetic properties of compounds, making them more effective in various biological contexts.

1. Inhibition of Kinases

Research indicates that compounds with a similar structural motif often act as inhibitors of various kinases. For instance, a related compound has been shown to inhibit the epidermal growth factor receptor (EGFR) with IC50 values in the low nanomolar range, suggesting that this compound may exhibit similar inhibitory effects on kinases involved in cancer progression .

2. Antimicrobial Activity

The presence of the trifluoromethyl group has been associated with enhanced antimicrobial properties. Studies have demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenyl compounds exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound may also possess significant antibacterial properties.

Biological Activity Data

Activity IC50 Value Target Reference
EGFR InhibitionLow nanomolarEpidermal Growth Factor
Antimicrobial ActivityMIC < 8 µg/mLMRSA
NF-κB InhibitionNot specifiedNF-κB Pathway

Case Study 1: Cancer Treatment

In a preclinical study examining the effects of similar compounds on cancer cell lines, researchers found that this compound significantly reduced cell viability in EGFR-dependent cancer cells. The mechanism was attributed to the inhibition of downstream signaling pathways critical for cell proliferation and survival.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of this compound against various strains of bacteria. Results indicated that it exhibited potent inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

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